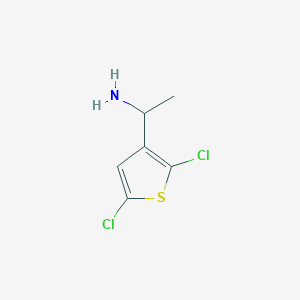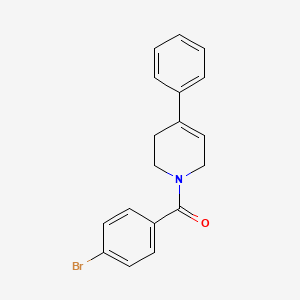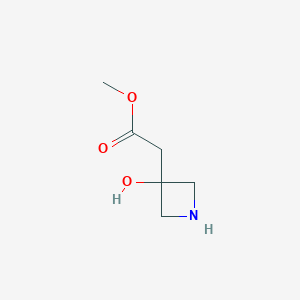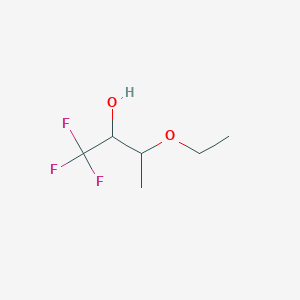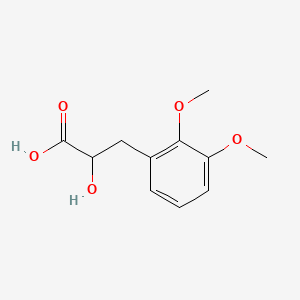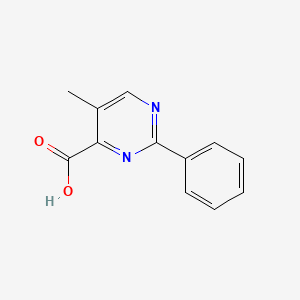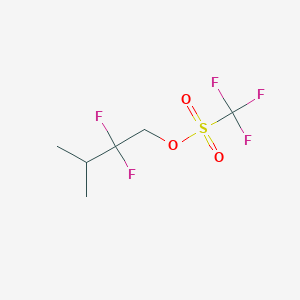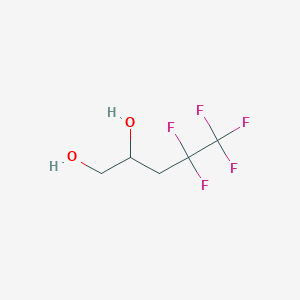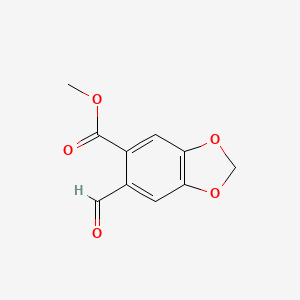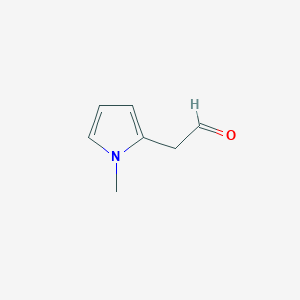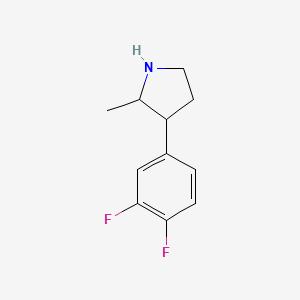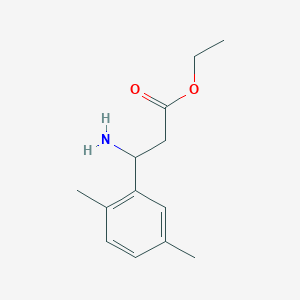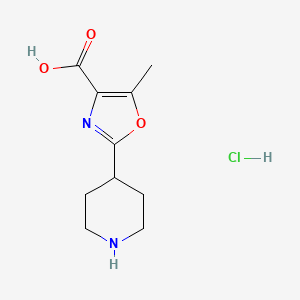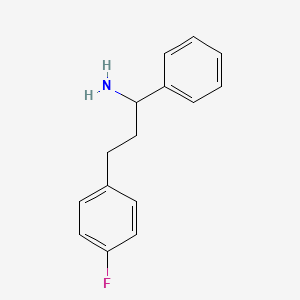
3-(4-Fluorophenyl)-1-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1-phenylpropan-1-amine is an organic compound that belongs to the class of phenylpropanamines. This compound features a fluorine atom attached to the para position of one of the phenyl rings, which can significantly influence its chemical properties and biological activities. It is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and phenylacetonitrile.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base like sodium ethoxide to form an intermediate, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one.
Reduction: The intermediate is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(4-Fluorophenyl)-1-phenylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1-phenylpropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-1-phenylpropan-1-amine: Similar structure but with a bromine atom instead of fluorine.
3-(4-Methylphenyl)-1-phenylpropan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-phenylpropan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can result in enhanced biological activity and improved pharmacokinetic profiles, making it a valuable compound for research and development.
属性
分子式 |
C15H16FN |
|---|---|
分子量 |
229.29 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-1-phenylpropan-1-amine |
InChI |
InChI=1S/C15H16FN/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15H,8,11,17H2 |
InChI 键 |
RWBLTMQORLXEII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


